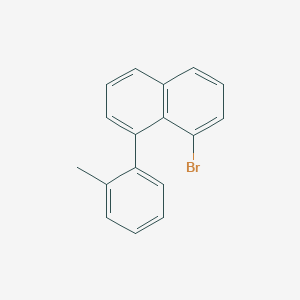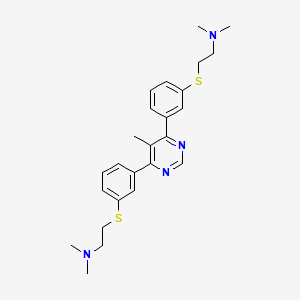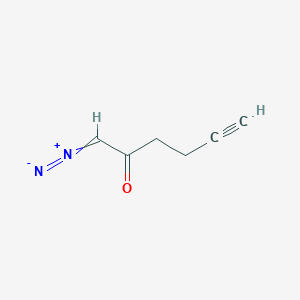
1-Diazoniohex-1-en-5-yn-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazoniohex-1-en-5-yn-2-olate is a unique organic compound characterized by its diazonium and enolate functional groups
Métodos De Preparación
The synthesis of 1-Diazoniohex-1-en-5-yn-2-olate typically involves the diazotization of hex-1-en-5-yn-2-ol. The reaction conditions often require a strong acid, such as hydrochloric acid, and a nitrite source, such as sodium nitrite. The reaction is carried out at low temperatures to stabilize the diazonium intermediate. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Diazoniohex-1-en-5-yn-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with various nucleophiles, leading to a wide range of products. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Aplicaciones Científicas De Investigación
1-Diazoniohex-1-en-5-yn-2-olate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in labeling and tracking biological molecules.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1-Diazoniohex-1-en-5-yn-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive, allowing the compound to participate in electrophilic substitution reactions. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects .
Comparación Con Compuestos Similares
1-Diazoniohex-1-en-5-yn-2-olate can be compared to other diazonium compounds, such as benzenediazonium chloride and 4-nitrobenzenediazonium tetrafluoroborate. While these compounds share the diazonium functional group, this compound is unique due to its enolate structure, which imparts different reactivity and stability characteristics. This uniqueness makes it particularly valuable in specific synthetic applications .
Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium tetrafluoroborate
- 2-Diazonio-1,3-dimethylimidazolium chloride
Propiedades
Número CAS |
139885-07-7 |
|---|---|
Fórmula molecular |
C6H6N2O |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
1-diazohex-5-yn-2-one |
InChI |
InChI=1S/C6H6N2O/c1-2-3-4-6(9)5-8-7/h1,5H,3-4H2 |
Clave InChI |
IOMBETFWSMNZJR-UHFFFAOYSA-N |
SMILES canónico |
C#CCCC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)
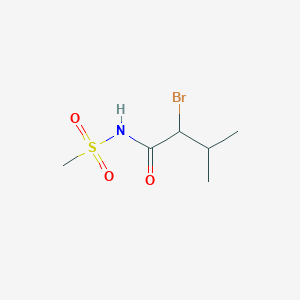


![Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate](/img/structure/B14276690.png)
![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
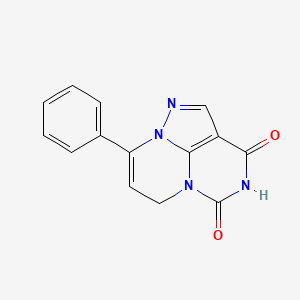
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)


![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)

